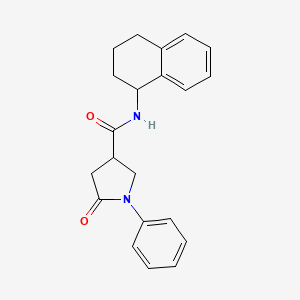![molecular formula C23H22N4O5 B11200960 7-(2,5-Dimethoxyphenyl)-3-[(4-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200960.png)
7-(2,5-Dimethoxyphenyl)-3-[(4-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,5-Dimethoxyphenyl)-3-[(4-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with a 2,5-dimethoxyphenyl group and a 4-methylphenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable aldehyde or ketone.
Introduction of the 2,5-dimethoxyphenyl group: This step involves the substitution reaction using 2,5-dimethoxyphenylboronic acid and a suitable coupling reagent, such as palladium-catalyzed cross-coupling.
Attachment of the 4-methylphenylcarbamoyl group: This can be done through the reaction of the intermediate with 4-methylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-Dimethoxyphenyl)-3-[(4-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(2,5-Dimethoxyphenyl)-3-[(4-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic function.
Receptor modulation: By interacting with receptors, it can modulate their signaling pathways.
Pathway interference: By affecting specific biochemical pathways, it can alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,5-Dimethoxyphenyl)-3-[(4-chlorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 7-(2,5-Dimethoxyphenyl)-3-[(4-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 7-(2,5-Dimethoxyphenyl)-3-[(4-bromophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Uniqueness
The uniqueness of 7-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the 2,5-dimethoxyphenyl group and the 4-methylphenylcarbamoyl group differentiates it from other similar compounds, potentially leading to unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H22N4O5 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
7-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C23H22N4O5/c1-13-4-6-14(7-5-13)25-22(28)17-12-24-27-19(11-18(23(29)30)26-21(17)27)16-10-15(31-2)8-9-20(16)32-3/h4-12,19,26H,1-3H3,(H,25,28)(H,29,30) |
InChI Key |
SFOPUXGUVJJUPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=C(C=CC(=C4)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-benzylpiperidin-4-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11200891.png)
![3-[(4-Chlorophenyl)carbamoyl]-7-(4-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200894.png)
![N-(2-chlorophenyl)-2-[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11200899.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(propan-2-yl)piperidine-3-carboxamide](/img/structure/B11200901.png)

![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11200910.png)
![N-(4-chlorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11200914.png)

![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B11200926.png)
![N-benzyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11200932.png)
![1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11200933.png)
![methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B11200944.png)
![3-(2,4-Difluorophenyl)-1-[1-(2,3-dihydro-1H-indol-1-YL)-1-oxo-3-phenylpropan-2-YL]urea](/img/structure/B11200962.png)
![3-[4-(Dimethylamino)phenyl]-N-[(pyridin-3-YL)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11200969.png)
